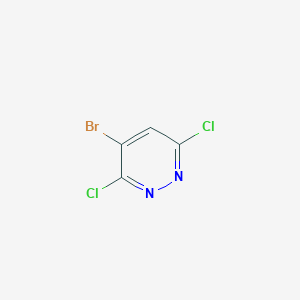

4-Bromo-3,6-dichloropyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXKZIUQIROVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621789 | |

| Record name | 4-Bromo-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-42-0 | |

| Record name | 4-Bromo-3,6-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3,6-dichloropyridazine: A Technical Guide for Researchers

CAS Number: 10344-42-0

This technical guide provides an in-depth overview of 4-Bromo-3,6-dichloropyridazine, a key building block in synthetic chemistry, particularly for the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications.

Core Properties and Data

This compound is a halogenated pyridazine derivative. Its trifunctional nature makes it a versatile precursor for a wide range of chemical transformations, allowing for the introduction of various substituents to the pyridazine core.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 10344-42-0 | [1][2] |

| Molecular Formula | C₄HBrCl₂N₂ | [1][2] |

| Molecular Weight | 227.87 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 80-81 °C | [1] |

| Boiling Point (Predicted) | 341.8 ± 37.0 °C | [1] |

| Density (Predicted) | 1.964 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectral Data

While not detailed here, researchers can obtain spectral data (such as ¹H NMR, ¹³C NMR, and mass spectrometry) from various chemical suppliers and databases to confirm the identity and purity of the compound.

Synthesis and Reactivity

This compound is a valuable intermediate due to the differential reactivity of its halogen substituents. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl, heteroaryl, or vinyl groups at the 4-position. The chlorine atoms can subsequently be substituted under different reaction conditions.

Experimental Protocols

The following are examples of experimental protocols involving this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura reaction to introduce a vinyl group at the 4-position of the pyridazine ring.[1]

Materials:

-

This compound

-

4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (Vinylboronic acid pinacol ester)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

2N aqueous Potassium Carbonate (K₂CO₃) solution

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 mmol), vinylboronic acid pinacol ester (1.0 mmol), and Pd(dppf)Cl₂ (0.1 mmol).

-

Seal the flask with a rubber septum and evacuate and backfill with argon (repeat three times).

-

Add dioxane (6 mL) and 2N aqueous K₂CO₃ solution (3.0 mmol) to the flask.

-

Heat the reaction mixture to 50 °C for 3 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3,6-dichloro-4-vinylpyridazine.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial starting material for the synthesis of libraries of substituted pyridazines for screening in drug discovery programs.

Role in the Synthesis of PARP-1 Inhibitors

Recent research has highlighted the potential of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality, making it a promising target for cancer therapy. The synthesis of these inhibitors often involves the derivatization of a pyridazine core, for which this compound is a valuable precursor.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Proposed Role of Pyridazine-Based PARP-1 Inhibitors

This diagram illustrates the conceptual role of PARP-1 in DNA repair and how inhibitors synthesized from pyridazine scaffolds can interfere with this process, leading to cancer cell death.

Caption: Inhibition of the PARP-1 DNA repair pathway by pyridazine derivatives.

References

Physicochemical properties of 4-Bromo-3,6-dichloropyridazine

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3,6-dichloropyridazine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a halogenated pyridazine derivative. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its molecular characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄HBrCl₂N₂ | [1][2] |

| Molecular Weight | 227.87 g/mol | [1][3] |

| CAS Number | 10344-42-0 | [1][2] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point | 341.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.964 ± 0.06 g/cm³ (Predicted) | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% - ≥97% (as commercially available) | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C; sealed, away from moisture | [2][3] |

Computed Molecular Descriptors

Computational models provide further insight into the behavior of this compound in various chemical and biological systems.

| Descriptor | Value | Source(s) |

| XLogP3 | 2.5 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 225.87002 u | [1] |

| Monoisotopic Mass | 225.87003 Da | [4] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the direct synthesis of this compound from 3,6-dichloropyridazine was not identified in the reviewed literature, the synthesis of the precursor, 3,6-dichloropyridazine, is well-established. It is typically prepared from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride.

The introduction of a bromine atom at the 4-position of the 3,6-dichloropyridazine ring is a logical subsequent step. A potential synthetic approach is illustrated in the logical workflow diagram below.

Figure 1: Proposed synthetic logic for this compound.

This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The bromine and chlorine substituents offer differential reactivity, allowing for selective functionalization of the pyridazine core.

Experimental Protocol: Suzuki Coupling Reaction

The following section details a representative experimental protocol where this compound is utilized as a key reactant in a Suzuki cross-coupling reaction to synthesize a vinylpyridazine derivative.[1]

Objective: To synthesize 3,6-dichloro-4-vinylpyridazine via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

This compound (0.227 g, 1.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (75.0 mg, 0.1 mmol)

-

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.171 mL, 1.0 mmol)

-

Dioxane (6 mL)

-

2N aqueous Potassium Carbonate (K₂CO₃) solution (1.5 mL, 3.0 mmol)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

An oven-dried flask equipped with a magnetic stir bar is charged with this compound, Pd(dppf)Cl₂, and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane.

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

-

Dioxane and the 2N aqueous K₂CO₃ solution are added to the flask.

-

The reaction mixture is heated to 50°C for 3 hours.

-

After cooling to room temperature, the reaction is diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography using an ethyl acetate/hexanes gradient (0-50% EtOAc) to yield 3,6-dichloro-4-vinylpyridazine.

The workflow for this experimental protocol is visualized in the following diagram.

Figure 2: Step-by-step workflow of the Suzuki coupling reaction.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound were not available in the searched literature. Researchers are advised to acquire this data on their own samples for definitive characterization.

Solubility

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: 4-Bromo-3,6-dichloropyridazine - A Key Intermediate in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Bromo-3,6-dichloropyridazine. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceutical agents and agrochemicals. Its distinct substitution pattern allows for selective chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

This compound is a halogenated derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of bromine and chlorine atoms significantly influences its reactivity and physical properties.

The key structural and physicochemical data are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | |

| CAS Number | 10344-42-0 | [1][2] |

| Molecular Formula | C₄HBrCl₂N₂ | [1][2] |

| Molecular Weight | 227.87 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 80-81 °C | [1] |

| Boiling Point | 341.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.964 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | ClC1=NN=C(Cl)C(Br)=C1 | [2] |

| InChIKey | XAXKZIUQIROVNV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of the 3,6-dichloropyridazine core followed by its regioselective bromination.

Synthesis of 3,6-Dichloropyridazine (Precursor)

The common precursor, 3,6-dichloropyridazine, is synthesized from pyridazine-3,6-diol (maleic hydrazide) via a chlorination reaction.

Experimental Protocol: A detailed procedure involves the use of phosphorus oxychloride (POCl₃) as the chlorinating agent.[3]

-

To a 2-liter round-bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125 g, 1115 mmol).

-

Add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).

-

After the reaction is complete, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Dry the resulting solid under vacuum at 50 °C to yield 3,6-dichloropyridazine (typical yield: ~85%).[3]

References

Spectroscopic Profile of 4-Bromo-3,6-dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3,6-dichloropyridazine. Due to the limited availability of experimental spectra for this specific molecule in the public domain, this guide presents predicted mass spectrometry data for this compound and detailed experimental spectroscopic data for the closely related compound, 3,6-dichloropyridazine, for comparative and illustrative purposes. This document also outlines generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the available and reference spectroscopic data for this compound and its structural analog, 3,6-dichloropyridazine.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted mass spectral data for this compound (C₄HBrCl₂N₂) is presented below. This data is valuable for confirming the molecular weight and isotopic distribution of the compound.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.87731 |

| [M+Na]⁺ | 248.85925 |

| [M-H]⁻ | 224.86275 |

| [M+NH₄]⁺ | 243.90385 |

| [M+K]⁺ | 264.83319 |

| [M]⁺ | 225.86948 |

Note: Data is predicted and sourced from computational estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,6-dichloropyridazine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. Due to the absence of published experimental NMR data for this compound, the following tables present the ¹H and ¹³C NMR data for the parent compound, 3,6-dichloropyridazine (C₄H₂Cl₂N₂). This data serves as a reference for understanding the expected chemical shifts in a dichloropyridazine ring system.

Table 2: ¹H NMR Spectroscopic Data for 3,6-dichloropyridazine [2][3][4]

| Chemical Shift (ppm) | Multiplicity | Solvent |

| 7.65 | Singlet | CDCl₃ |

Table 3: ¹³C NMR Spectroscopic Data for 3,6-dichloropyridazine [2]

| Chemical Shift (ppm) | Solvent |

| 152.0 | CDCl₃ |

| 130.4 | CDCl₃ |

Infrared (IR) Spectroscopy of 3,6-dichloropyridazine

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is used to identify the functional groups present in a compound. The characteristic IR absorption bands for 3,6-dichloropyridazine are listed below as a reference.

Table 4: IR Spectroscopic Data for 3,6-dichloropyridazine [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | C-H stretch |

| 1560 | Medium | C=N stretch |

| 1410 | Strong | C=C stretch |

| 1290 | Strong | C-H in-plane bend |

| 1130 | Strong | C-H in-plane bend |

| 840 | Strong | C-Cl stretch |

| 680 | Strong | C-H out-of-plane bend |

Experimental Protocols

This section provides generalized methodologies for the key spectroscopic techniques discussed. These protocols are applicable to the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR): For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[7] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[8]

Mass Spectrometry (MS)

Electron Ionization (EI): A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. tutebucket.com [tutebucket.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

4-Bromo-3,6-dichloropyridazine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Bromo-3,6-dichloropyridazine (CAS No: 10344-42-0). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative observations, predicted properties, and standardized experimental protocols for determining these key physicochemical parameters.

Core Properties of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂.[1] It serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions.[1]

| Property | Value | Source |

| Molecular Weight | 227.87 g/mol | [1] |

| Melting Point | 80-81 °C | [1] |

| Boiling Point (Predicted) | 341.8 ± 37.0 °C | [1] |

| Density (Predicted) | 1.964 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.5 | [1] |

Solubility Profile

Specific quantitative solubility data for this compound in a range of common solvents is not extensively documented in the reviewed literature. However, its use in synthetic protocols provides qualitative insights into its solubility.

Qualitative Solubility Observations:

| Solvent | Observation | Context |

| Dioxane | Soluble | Used as a solvent in Suzuki coupling reactions.[1] |

| Ethyl Acetate (EtOAc) | Soluble | Used as an extraction solvent.[1] |

| Water | Insoluble | The compound is extracted from an aqueous phase using an organic solvent, indicating low aqueous solubility.[1] |

Stability Characteristics

Observed Stability:

| Condition | Observation | Context |

| Aqueous Base (2N K₂CO₃) | Stable | The compound is stable when heated to 50°C for 3 hours in the presence of 2N aqueous potassium carbonate.[1] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on standard laboratory practices and regulatory guidelines.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

Protocol for Stability Assessment

The stability of this compound can be evaluated under various stress conditions, including hydrolysis, heat, and light, in line with ICH guidelines. A stability-indicating analytical method, such as HPLC, is crucial for separating and quantifying the parent compound from its potential degradation products.

1. Hydrolytic Stability:

-

Methodology: Prepare solutions of the compound in aqueous buffers at different pH levels (e.g., pH 2, 7, and 10).

-

Conditions: Store the solutions at a controlled temperature (e.g., 50°C) for a specified period.

-

Analysis: At predetermined time points, analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any major degradants.

2. Thermal Stability (in solid state):

-

Methodology: Place a known amount of the solid compound in a controlled temperature and humidity chamber.

-

Conditions: Expose the sample to elevated temperatures (e.g., 60°C) for an extended period.

-

Analysis: Periodically test the sample for purity and the appearance of degradation products. Thermogravimetric Analysis (TGA) can also be employed to determine the onset of thermal decomposition.

3. Photostability:

-

Methodology: Expose the solid compound or its solution to a light source with a controlled output, as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After a defined exposure period, compare the samples to the dark control to assess the extent of photodegradation.

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis. The different halogens on the pyridazine ring exhibit differential reactivity, allowing for selective functionalization. The bromo group is typically more reactive towards palladium-catalyzed cross-coupling reactions than the chloro groups.

A common application is the Suzuki-Miyaura cross-coupling reaction, where the bromo-substituent is selectively replaced.

Experimental Protocol for Suzuki Coupling:

The following is a representative experimental protocol for the Suzuki coupling of this compound with a vinylboronic acid derivative[1]:

-

An oven-dried flask is charged with this compound (1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 mmol), and the vinylboronic acid derivative (1.0 mmol).

-

The flask is sealed, evacuated, and backfilled with argon (repeated three times).

-

Dioxane (6 mL) and 2N aqueous potassium carbonate (3.0 mmol) are added.

-

The reaction mixture is heated to 50°C for 3 hours.

-

After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired product.

This protocol demonstrates the compound's stability and reactivity under specific catalytic conditions, providing a practical example of its utility for drug development professionals.

References

An In-depth Technical Guide to 4-Bromo-3,6-dichloropyridazine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Bromo-3,6-dichloropyridazine, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, details expected characterization data, and presents a typical application of this versatile molecule.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its trifunctional nature, possessing three distinct halogen atoms on the pyridazine core, allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it an attractive scaffold for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery.

Synthesis of this compound

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general methods for the bromination of electron-deficient heterocyclic systems. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Materials and Reagents:

-

3,6-Dichloropyridazine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric acid (H₂SO₄) or another suitable solvent/catalyst

-

Dichloromethane (CH₂Cl₂) or a suitable reaction solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent like dichloromethane.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) to the stirred solution at a controlled temperature. The reaction may be performed at room temperature or require heating depending on the reactivity of the substrate and the chosen brominating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction mixture by pouring it over ice. If sulfuric acid was used as the solvent, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

While specific experimental spectral data for this compound are not available in the searched literature, its key physical and chemical properties have been reported. The expected spectroscopic characteristics can be inferred from its structure and comparison with similar compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10344-42-0 | [1] |

| Molecular Formula | C₄HBrCl₂N₂ | [1] |

| Molecular Weight | 227.87 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 80-81 °C | [1] |

| Purity | ≥95% - ≥97% | [2][3] |

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single singlet in the aromatic region, corresponding to the single proton on the pyridazine ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the three halogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be in the aromatic region, with the carbons directly attached to the electronegative nitrogen and halogen atoms appearing at a lower field.

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound, with additional peaks for the different isotopic combinations of Br and Cl.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic proton, C=C and C=N stretching vibrations of the pyridazine ring, and C-Cl and C-Br stretching vibrations in the fingerprint region.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of substituted pyridazines. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

A common application of this compound is its use as a substrate in Suzuki cross-coupling reactions to introduce aryl or vinyl groups at the 4-position.

Experimental Workflow for a Typical Suzuki Coupling:

Figure 2: General workflow for a Suzuki coupling reaction using this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of functionalized pyridazine derivatives. Its unique substitution pattern allows for selective chemical modifications, making it a key intermediate in the development of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of its synthesis, characterization, and a key application, serving as a valuable resource for researchers in the field.

References

4-Bromo-3,6-dichloropyridazine reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Bromo-3,6-dichloropyridazine with Nucleophiles

Introduction

This compound is a halogenated heterocyclic compound featuring an electron-deficient pyridazine core. This core structure is a significant scaffold in medicinal chemistry and materials science.[1] The presence of three halogen atoms at positions 3, 4, and 6, each with different potential for displacement, makes this molecule a versatile building block for the synthesis of complex substituted pyridazines. The two adjacent nitrogen atoms in the pyridazine ring significantly influence its chemical reactivity, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on regioselectivity, reaction conditions, and synthetic applications.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens and the three halogen substituents depletes the electron density of the aromatic ring, facilitating the addition of a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The key factors influencing the outcome of nucleophilic substitution on this substrate are:

-

Leaving Group Ability : The relative ability of the halogens to depart as anions is crucial. Generally, bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion. This suggests that the C4 position is intrinsically more reactive towards substitution.

-

Position Activation : The carbon atoms at positions 3 and 6 are ortho to one ring nitrogen and para to the other, while the C4 carbon is meta to both. This electronic arrangement activates all three positions for nucleophilic attack.

-

Nature of the Nucleophile : The type of nucleophile (e.g., nitrogen, sulfur, oxygen-based) can significantly influence the regioselectivity of the reaction.

-

Reaction Conditions : Solvent, temperature, and the presence of a base or catalyst can alter the reaction pathway and the distribution of products.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Sulfur Nucleophiles

Reactions with sulfur-based nucleophiles, such as thiols, are well-documented. A notable characteristic of these reactions is the propensity for disubstitution, even when using a single equivalent of the thiol.

In reactions with thiophenol, for instance, the dimercapto derivative is the primary product, even in less polar solvents where the reaction is slower. While the monosubstituted intermediate can be detected by thin-layer chromatography (TLC), it rapidly converts to the disubstituted product.[2] This suggests that the initial substitution activates the ring towards a second substitution. The use of a base like sodium hydride can improve the yield of the bis(phenylthio) derivative.[2] Similar outcomes are observed with aliphatic thiols like hexanethiol and undecanethiol, which also yield bis-thioether products in high yields.[2]

These findings indicate a significant challenge in achieving selective monosubstitution with thiol nucleophiles under standard conditions.

Quantitative Data: Reaction with Thiols

| Nucleophile | Equivalents | Base | Solvent | Temperature | Product | Yield | Citation |

| Thiophenol | 1.0 | None | CHCl₃ | RT | 3,6-bis(phenylthio)-4-bromopyridazine | Major | [2] |

| Thiophenol | 2.0 | NaH | DMF | RT | 3,6-bis(phenylthio)-4-bromopyridazine | High | [2] |

| Hexanethiol | 2.0 | NaH | DMF | RT | 3,6-bis(hexylthio)-4-bromopyridazine | High | [2] |

| Undecanethiol | 2.0 | NaH | DMF | RT | 3,6-bis(undecylthio)-4-bromopyridazine | High | [2] |

| 2-Aminothiophenol | 1.0 | N/A | N/A | N/A | 4-(2-Aminophenylthio)-3,6-dichloropyridazine | N/A | [3] |

Note: Yields are described qualitatively as reported in the literature.

Experimental Protocol: Synthesis of 3,6-bis(phenylthio)-4-bromopyridazine

-

To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 10 mL), add sodium hydride (2.2 mmol, 60% dispersion in mineral oil).

-

Stir the mixture at room temperature for 10 minutes.

-

Add thiophenol (2.1 mmol) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature and monitor its progress using TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired bis-thioether.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary and secondary amines, are commonly used to functionalize the pyridazine core. These reactions can proceed either as a direct SNAr or via a metal-catalyzed cross-coupling reaction.

In a direct nucleophilic substitution, a primary amine can react with this compound in the presence of a suitable base like potassium carbonate (K₂CO₃) in a solvent such as dioxane.[4] Alternatively, palladium-catalyzed cross-coupling methods, like the Buchwald-Hartwig amination, can be employed using catalysts such as RuPhos Pd G2 and a base like sodium tert-butoxide.[4]

The synthesis of 10H-benzo[b]pyridazino[3,4-e][2][4]thiazines involves a sequential treatment of this compound, first with 2-aminothiophenol and then with a secondary amine, followed by cyclization.[3][5][6] This multi-step process highlights the ability to selectively address the different halogenated positions.

Caption: Potential monosubstitution pathways for this compound.

Experimental Protocol: General Procedure for Amination

-

In an oven-dried flask, combine this compound (1.0 mmol), the desired primary or secondary amine (1.1-1.5 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Add an appropriate solvent, such as dioxane or DMF (5-10 mL).

-

Stir the reaction mixture at a specified temperature (e.g., 50-100 °C) for a designated time (e.g., 3-24 hours), monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue via column chromatography on silica gel to obtain the aminated pyridazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, which is often difficult to achieve via direct SNAr.

Experimental Protocol: Suzuki Coupling for C4-Vinylation

This protocol describes the synthesis of 3,6-dichloro-4-vinylpyridazine.[7]

-

Charge an oven-dried flask with this compound (0.227 g, 1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 75.0 mg, 0.1 mmol), and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.171 mL, 1.0 mmol).[7]

-

Seal the flask with a rubber septum, then evacuate and backfill with argon (repeat three times).

-

Add dioxane (6 mL) and a 2N aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.[7]

-

Heat the reaction mixture to 50 °C for 3 hours.[7]

-

Cool the reaction to room temperature, dilute with water (2 mL), and extract three times with ethyl acetate.[7]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (EtOAc/hexanes gradient) to provide the product.[7] A yield of 82% has been reported for this transformation.[7]

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Regioselectivity: A Summary

The selective functionalization of this compound is a nuanced process.

-

C4 Position : The C-Br bond is generally more labile than the C-Cl bond. This makes the C4 position the primary site for reactions where leaving group ability is the dominant factor, such as in palladium-catalyzed cross-couplings.

-

C3/C6 Positions : These positions are electronically activated by the adjacent nitrogen atoms. In reactions where electronic factors are paramount, or under conditions that favor chloride displacement, substitution at C3 or C6 can occur.

-

Nucleophile Influence : Soft nucleophiles like thiols appear to react rapidly and can lead to disubstitution at the C3 and C6 positions. Harder nucleophiles like amines may offer better control, allowing for selective substitution, although the specific site of reaction (C4 vs. C3/C6) can depend on the precise conditions.

References

- 1. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 | Benchchem [benchchem.com]

- 2. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP3814357B1 - Heterocyclic and heteroaryl compounds for treating huntington's disease - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

Halogen Reactivity in 4-Bromo-3,6-dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the halogen reactivity order in 4-Bromo-3,6-dichloropyridazine, a crucial scaffold in medicinal chemistry. Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is paramount for the strategic design and synthesis of novel pyridazine-based therapeutic agents. This document synthesizes theoretical principles with experimental evidence from related systems to establish a predictive framework for the reactivity of the bromo and chloro substituents at the C3, C4, and C6 positions. Detailed experimental protocols for analogous reactions are provided to guide practical applications.

Introduction

Polyhalogenated pyridazines are versatile building blocks in the development of pharmaceuticals and agrochemicals. The differential reactivity of the halogen substituents allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. This compound presents a particularly interesting case with three distinct halogenated positions. The electronic environment of the pyridazine ring, influenced by the two nitrogen atoms, dictates the susceptibility of each carbon-halogen bond to nucleophilic attack and oxidative addition in metal-catalyzed reactions. This guide will elucidate the principles governing this reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactivity Order

Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems, such as pyridazines, is a fundamental transformation. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as the intermediate. The rate-determining step is typically the initial attack of the nucleophile.

The established reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I . This order is counterintuitive when considering carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I). The rationale lies in the high electronegativity of the lighter halogens, particularly fluorine and chlorine. This strong inductive electron-withdrawing effect polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the context of this compound, the two nitrogen atoms of the pyridazine ring act as strong electron-withdrawing groups, activating all three halogenated positions for SNAr. Based on the general principles of SNAr, the predicted order of reactivity for the halogens in this molecule is:

C4-Br vs. C3/C6-Cl: The chloro substituents are expected to be more reactive than the bromo substituent in SNAr reactions.

C3-Cl vs. C6-Cl: The C6 position is generally more activated towards nucleophilic attack than the C3 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N1) and the para nitrogen atom (N2).

Therefore, the overall predicted reactivity order for SNAr on this compound is:

C6-Cl > C3-Cl > C4-Br

This predicted order is based on the electronic effects governing the SNAr mechanism. Steric hindrance around the different positions could also play a role, potentially modulating this reactivity order depending on the size of the incoming nucleophile.

Palladium-Catalyzed Cross-Coupling Reactivity Order

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C, C-N, and C-O bond formation. The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The reactivity of aryl halides in oxidative addition is primarily governed by the carbon-halogen bond dissociation energy. Consequently, the reactivity order is the inverse of that observed in SNAr reactions:

C-I > C-Br > C-Cl > C-F

Applying this principle to this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C4 position. Indeed, synthetic reports on the closely related 3-amino-4-bromo-6-chloropyridazine confirm that Suzuki-Miyaura and Buchwald-Hartwig reactions can be performed selectively at the C4-Br position.

The relative reactivity of the C3-Cl and C6-Cl bonds in palladium-catalyzed reactions is less straightforward to predict without specific experimental data, as electronic and steric factors can influence the rate of oxidative addition. However, the primary and most synthetically useful distinction is the high reactivity of the C-Br bond compared to the C-Cl bonds.

The predicted reactivity order for palladium-catalyzed cross-coupling on this compound is:

C4-Br >> C3-Cl ≈ C6-Cl

Quantitative Data Summary

| Reaction Type | Halogen Reactivity Order | Governing Factor |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Electronegativity (Inductive Effect) |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Carbon-Halogen Bond Strength |

Experimental Protocols (Analogous Reactions)

The following protocols are for reactions on closely related substrates and serve as a guide for planning experiments with this compound.

Nucleophilic Aromatic Substitution: Amination of 3,6-dichloropyridazine

This protocol describes the selective mono-amination of 3,6-dichloropyridazine, which can be adapted for this compound, likely resulting in initial substitution at the more reactive C6-Cl position.

Reaction: Synthesis of 3-amino-6-chloropyridazine

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an excess of aqueous ammonia (e.g., 28% solution, 5-10 eq).

-

The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is typically isolated by filtration or extraction after removal of the solvent under reduced pressure.

-

Purification can be achieved by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction on a Bromo-chloropyridazine Derivative

This protocol illustrates the selective Suzuki-Miyaura coupling at the C-Br bond in the presence of a C-Cl bond on a pyridazine scaffold.

Reaction: Selective Suzuki-Miyaura coupling at the C4-Br position of 3-amino-4-bromo-6-chloropyridazine.

Procedure:

-

To a reaction vessel, add 3-amino-4-bromo-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), and a base such as Na₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 110 °C.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizations

Caption: Predicted SNAr reactivity order based on electronic effects.

Caption: Predicted Pd-catalyzed cross-coupling reactivity order.

Conclusion

The halogen reactivity order in this compound is highly dependent on the reaction type. For nucleophilic aromatic substitution, the chloro groups are anticipated to be more reactive than the bromo group, with the C6-chloro being the most labile. Conversely, for palladium-catalyzed cross-coupling reactions, the C4-bromo substituent is markedly more reactive due to its weaker carbon-halogen bond. This dichotomous reactivity provides a powerful strategic advantage in the synthesis of complex pyridazine derivatives, allowing for selective and sequential functionalization of the heterocyclic core. The principles and analogous experimental protocols outlined in this guide offer a solid foundation for researchers in the field of drug discovery and development to effectively utilize this versatile chemical scaffold.

The Versatility of 4-Bromo-3,6-dichloropyridazine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among the various pyridazine-based building blocks, 4-Bromo-3,6-dichloropyridazine stands out as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through a variety of synthetic methodologies. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery and development. It covers its synthetic utility in generating diverse chemical libraries and its role in the creation of potent inhibitors for key biological targets in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemistry, biological activities, and therapeutic potential of derivatives originating from this key starting material.

Introduction: The Strategic Importance of the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. The inherent physicochemical properties of the pyridazine ring, including its ability to participate in hydrogen bonding and its π-deficient nature, make it an attractive scaffold for interacting with biological targets.[1] The strategic placement of substituents on the pyridazine core can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS No: 10344-42-0) is a trifunctionalized pyridazine that serves as an exceptional starting material for the synthesis of complex, biologically active molecules.[2][3] The differential reactivity of the bromine and chlorine atoms allows for a programmed and regioselective approach to molecular elaboration, making it a valuable tool in the medicinal chemist's arsenal.

Synthetic Utility: A Gateway to Chemical Diversity

The three halogen atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective chemical transformations. Generally, the bromine at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atoms, particularly the one at the 6-position, are more prone to nucleophilic aromatic substitution (SNAr). This differential reactivity is the foundation for the strategic synthesis of a wide array of substituted pyridazines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is a prime handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions.[4] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is particularly effective for introducing aryl and heteroaryl moieties at the C4 position of the pyridazine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (and water, if applicable) via syringe. The mixture is typically sparged with the inert gas for 10-15 minutes to ensure deoxygenation.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-3,6-dichloropyridazine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. The chlorine atoms at the C3 and C6 positions are the primary sites for SNAr reactions. The C6-chloro substituent is generally more reactive towards nucleophilic displacement than the C3-chloro substituent. This allows for selective monosubstitution at the C6 position under controlled conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce diverse functional groups.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines a general method for the regioselective substitution of the C6-chloro group of this compound with an amine nucleophile.

Materials:

-

This compound (1.0 equivalent)

-

Amine (primary or secondary) (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 equivalents, if the amine is used as its salt)

-

Anhydrous solvent (e.g., ethanol, isopropanol, DMF, DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add this compound and the anhydrous solvent.

-

Add the amine to the solution. If the amine is in its salt form, add the base.

-

Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the nucleophilicity of the amine).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water.

-

The organic layer is then washed, dried, and concentrated.

-

The crude product is purified by recrystallization or silica gel column chromatography to yield the 6-amino-4-bromo-3-chloropyridazine derivative.

Applications in Anticancer Drug Discovery

The pyridazine scaffold is a prominent feature in many anticancer agents. Derivatives of this compound have shown significant promise in this therapeutic area, particularly as inhibitors of key enzymes involved in cell cycle regulation and DNA repair.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Several 3,6-disubstituted pyridazine derivatives have been identified as potent CDK2 inhibitors.[5]

A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity.[5] Notably, several compounds exhibited potent anti-proliferative action against human breast cancer cell lines (T-47D and MDA-MB-231).[5] The most potent compounds were further evaluated for their ability to inhibit CDK2, demonstrating IC₅₀ values in the nanomolar range.[5]

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| 11l | T-47D (Breast Cancer) | Not specified | [5] |

| MDA-MB-231 (Breast Cancer) | Not specified | [5] | |

| CDK2 | 0.0556 | [5] | |

| 11m | T-47D (Breast Cancer) | 0.43 ± 0.01 | [5] |

| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [5] | |

| CDK2 | 0.0201 | [5] | |

| 11e | CDK2 | 0.151 | [5] |

| 11h | CDK2 | 0.0438 | [5] |

Table 1: In vitro anticancer and CDK2 inhibitory activities of selected 3,6-disubstituted pyridazine derivatives.[5]

The mechanism of action of CDK2 inhibitors involves arresting the cell cycle at the G1/S transition phase, ultimately leading to apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of CDK2 in cell cycle regulation.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[4][7][8] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The pyridazine scaffold has been incorporated into novel PARP-1 inhibitors.

A series of 4-chloropyridazinoxyphenyl hybrids were designed and synthesized as potential PARP-1 inhibitors. These compounds were evaluated for their anticancer activity against various cancer cell lines, with some derivatives showing comparable efficacy to the known PARP inhibitor, Olaparib.

Figure 2: Role of PARP-1 in the DNA damage response pathway.

Potential in Anti-inflammatory Drug Discovery

Chronic inflammation is a key pathological feature of numerous diseases, including respiratory disorders, arthritis, and inflammatory bowel disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research.

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in inflammatory cells have an immunosuppressive effect. Therefore, PDE4 inhibitors are a promising class of anti-inflammatory drugs. Pyridazinone derivatives have been investigated as potential PDE4 inhibitors.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Rolipram | PDE4 | - | |

| Compound 9 | COX-1 | 5.40 | |

| COX-2 | 0.01 | ||

| 5-LOX | 1.78 | ||

| Compound 41 | NO production | 11.2 | |

| Compound 42 | Anti-inflammatory | 4.13 ± 0.07 |

Table 2: In vitro anti-inflammatory activity of various compounds. Note: Data for pyridazinone-based PDE4 inhibitors derived from this compound is an area of active research.

The anti-inflammatory effects of PDE4 inhibitors are mediated by the increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and regulate the activity of various transcription factors and other proteins involved in the inflammatory response.

Figure 3: PDE4 signaling pathway in inflammation.

Future Perspectives and Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique reactivity profile allows for the efficient and regioselective synthesis of a vast array of substituted pyridazine derivatives. The demonstrated success of these derivatives as potent inhibitors of key biological targets in oncology and inflammation underscores the immense potential of this scaffold in drug discovery.

Future research will likely focus on:

-

Expansion of Chemical Space: Exploring a wider range of cross-coupling partners and nucleophiles to generate novel pyridazine libraries with diverse functionalities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as neurodegenerative and infectious diseases, given the established importance of the aminopyridazine scaffold in neuropharmacology.

References

- 1. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

The Pyridazine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving role of pyridazine and its derivatives in the landscape of chemical and pharmaceutical sciences. From its initial synthesis in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, this document details the key milestones in its journey. We present a chronological account of its discovery, including the seminal synthetic procedures. The guide further explores the modern synthetic strategies employed for the creation of pyridazine-based compounds. A significant focus is placed on the application of pyridazines in drug discovery, particularly as bioisosteres, with quantitative data to illustrate their impact on biological activity. Finally, we delve into the mechanisms of action of notable pyridazine-containing drugs by providing detailed diagrams of their associated signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and utilization of pyridazine chemistry for the development of novel therapeutics.

Discovery and Historical Synthesis

The journey of pyridazine chemistry began in the late 19th century, a period of foundational discoveries in organic chemistry. The initial synthesis of a pyridazine derivative is credited to the eminent German chemist, Emil Fischer, in 1886.[1] Shortly after, in 1895, the parent pyridazine heterocycle was synthesized by Tauber.[1]

Fischer's Synthesis of a Pyridazine Derivative (1886)

In the course of his extensive investigations into the reactions of phenylhydrazine, which also led to the celebrated Fischer indole synthesis, Emil Fischer reported the first synthesis of a pyridazine derivative. The reaction involved the condensation of phenylhydrazine with levulinic acid.

Experimental Protocol: Fischer's Phenylhydrazine and Levulinic Acid Condensation

-

Reactants: Phenylhydrazine and Levulinic Acid.

-

Procedure: A mixture of phenylhydrazine and levulinic acid is heated. The reaction proceeds through the formation of a phenylhydrazone intermediate from the keto group of levulinic acid. Subsequent intramolecular cyclization with the elimination of water yields the corresponding pyridazinone derivative.

-

Note: The detailed experimental conditions, such as reaction temperature, duration, and purification methods, were described in Fischer's original 1886 publication in Justus Liebigs Annalen der Chemie. Access to the full historical text for a verbatim reproduction of the protocol is limited.

Tauber's Synthesis of the Parent Pyridazine (1895)

The synthesis of the unsubstituted parent pyridazine ring was first achieved by E. Tauber in 1895. This seminal work provided the foundational molecule for subsequent derivatization and exploration of this heterocyclic system.

Experimental Protocol: Tauber's Pyridazine Synthesis

-

Starting Material: Maleic hydrazide.

Modern Synthetic Methodologies

While the foundational syntheses of Fischer and Tauber paved the way, contemporary organic chemistry has developed more versatile and efficient methods for the construction of pyridazine rings. Among the most powerful is the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful tool for the synthesis of a wide array of functionalized pyridazines. This cycloaddition reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like an alkene or alkyne. The reaction proceeds with high regioselectivity and under mild conditions, making it suitable for a variety of applications, including in biological systems.

Experimental Protocol: General Procedure for IEDDA Synthesis of Pyridazines

-

Reactants: A substituted 1,2,4,5-tetrazine and an alkene or alkyne.

-

Solvent: A suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Procedure:

-

The tetrazine and the dienophile are dissolved in the chosen solvent.

-

The reaction mixture is stirred at room temperature or with gentle heating.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired pyridazine derivative.

-

Below is a workflow diagram illustrating the general process of an IEDDA reaction for pyridazine synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of 4-Bromo-3,6-dichloropyridazine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-3,6-dichloropyridazines, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of this compound, this reaction allows for the selective introduction of an aryl group at the 4-position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bonds. The resulting 4-aryl-3,6-dichloropyridazine scaffold is a key building block in medicinal chemistry.

Reaction Principle and Regioselectivity

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition is expected to occur selectively at the more reactive C4-Br bond over the C3-Cl and C6-Cl bonds.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

The selectivity of the reaction for the C4 position is a critical aspect. Generally, the order of reactivity for halogens in Suzuki couplings is I > Br > Cl. Therefore, the bromine atom at the 4-position of the pyridazine ring is the primary site of reaction under typical Suzuki conditions.

Experimental Protocols

The following protocols are generalized procedures based on common practices for Suzuki-Miyaura couplings on halogenated heterocycles. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Conventional Heating Conditions

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-25% water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

Materials:

-

This compound

-

Arylboronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O)

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

-

Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids. These yields are illustrative and based on typical outcomes for similar Suzuki coupling reactions on electron-deficient dihalopyridazines. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 3,6-Dichloro-4-phenylpyridazine | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | 3,6-Dichloro-4-(4-methoxyphenyl)pyridazine | 80-95 |

| 3 | 4-Fluorophenylboronic acid | 3,6-Dichloro-4-(4-fluorophenyl)pyridazine | 70-85 |

| 4 | 4-Acetylphenylboronic acid | 4-(3,6-Dichloropyridazin-4-yl)acetophenone | 65-80 |

| 5 | 3-Thienylboronic acid | 3,6-Dichloro-4-(thiophen-3-yl)pyridazine | 60-75 |

| 6 | 2-Naphthylboronic acid | 3,6-Dichloro-4-(naphthalen-2-yl)pyridazine | 70-85 |

Mandatory Visualizations

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. These application notes provide detailed protocols for the Sonogashira coupling of 4-bromo-3,6-dichloropyridazine, a valuable building block in drug discovery. The differential reactivity of the halogen substituents on the pyridazine ring allows for selective functionalization, making it an attractive substrate for the synthesis of novel compounds.